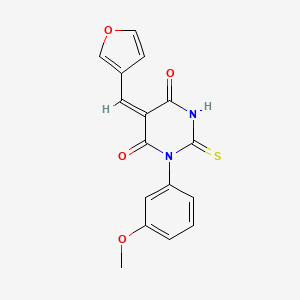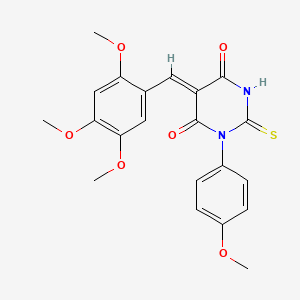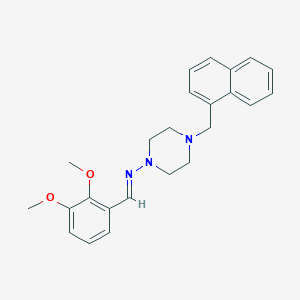
N-(9-anthrylmethylene)-4-(4-chlorobenzyl)-1-piperazinamine
描述
N-(9-anthrylmethylene)-4-(4-chlorobenzyl)-1-piperazinamine, also known as ACPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACPD belongs to the class of piperazine derivatives and has a unique chemical structure that makes it an interesting compound to study.
作用机制
N-(9-anthrylmethylene)-4-(4-chlorobenzyl)-1-piperazinamine binds to the metabotropic glutamate receptor and activates it, leading to the activation of downstream signaling pathways. This activation can lead to changes in synaptic plasticity, which is important for learning and memory. In addition, this compound has been found to have neuroprotective effects, which may be due to its ability to modulate glutamate receptor function.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its effects on synaptic plasticity and neuroprotection, this compound has been found to modulate the release of neurotransmitters such as dopamine and acetylcholine. It has also been found to have anti-inflammatory effects and to be involved in the regulation of blood pressure.
实验室实验的优点和局限性
One of the advantages of using N-(9-anthrylmethylene)-4-(4-chlorobenzyl)-1-piperazinamine in lab experiments is that it is a highly specific agonist of the metabotropic glutamate receptor. This allows researchers to study the function of this receptor in a more targeted way. However, one limitation of using this compound is that it can be difficult to work with due to its low solubility in water.
未来方向
There are several future directions for research on N-(9-anthrylmethylene)-4-(4-chlorobenzyl)-1-piperazinamine. One area of interest is the development of new analogs of this compound that may have improved solubility and potency. Another area of interest is the study of the role of this compound in diseases such as Alzheimer's and Parkinson's, which are characterized by dysfunction of glutamate receptors. Finally, the use of this compound in drug discovery for the treatment of neurological disorders is an area of ongoing research.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a useful tool for studying the function of glutamate receptors in the central nervous system and has a variety of biochemical and physiological effects. While there are limitations to working with this compound, there are also several future directions for research that may lead to new discoveries in the field of neuroscience.
科学研究应用
N-(9-anthrylmethylene)-4-(4-chlorobenzyl)-1-piperazinamine has been extensively studied for its potential applications in scientific research. It has been found to be a useful tool for studying the function of glutamate receptors in the central nervous system. This compound is an agonist of the metabotropic glutamate receptor, which is involved in a variety of physiological processes, including learning and memory, synaptic plasticity, and neuroprotection.
属性
IUPAC Name |
(E)-1-anthracen-9-yl-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3/c27-23-11-9-20(10-12-23)19-29-13-15-30(16-14-29)28-18-26-24-7-3-1-5-21(24)17-22-6-2-4-8-25(22)26/h1-12,17-18H,13-16,19H2/b28-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVQHZQCZZKWRE-MTDXEUNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(3-methoxyphenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3889831.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3889836.png)
![5-[(5-methyl-2-furyl)methylene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3889843.png)
![1-(4-chlorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3889849.png)

![1-(4-methoxyphenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3889864.png)


![1-(3-chlorophenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3889882.png)
![N-[2-(7-methyl-1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide](/img/structure/B3889896.png)
![5-methyl-2-(4-nitrophenyl)-4-[({2-[4-(phenylacetyl)-1-piperazinyl]ethyl}amino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3889903.png)

![N-[1-(4-bromophenyl)ethylidene]-4-(4-chlorobenzyl)-1-piperazinamine](/img/structure/B3889910.png)